

Unveiling the Thermochemical Landscape of Octafluoronaphthalene: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Octafluoronaphthalene

Cat. No.: B166452

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Octafluoronaphthalene (OFN), a fully fluorinated derivative of naphthalene, presents a unique combination of high thermal and chemical stability, coupled with distinct electronic properties. These characteristics make it a compound of significant interest in materials science, particularly in the development of organic electronics, advanced polymers, and as a component in specialized solvent systems. For researchers and professionals in drug development, understanding the energetic landscape and stability of such fluorinated scaffolds is crucial for the design of novel therapeutic agents with enhanced metabolic stability and tailored physicochemical properties.

This technical guide provides a comprehensive overview of the available thermochemical data for **octafluoronaphthalene**. It consolidates experimental and computational findings to offer a detailed picture of its stability and phase-change energetics. This document is intended to serve as a foundational resource, enabling informed decisions in research and development activities involving this unique fluorinated aromatic compound.

Thermochemical Data of Octafluoronaphthalene

The following tables summarize the key thermochemical parameters for **octafluoronaphthalene**, drawing from experimental measurements and computational studies.

Table 1: Enthalpies of Phase Change

Parameter	Value	Temperature (K)	Method
Enthalpy of Sublimation (ΔH_{sub})	$79.4 \pm 2.5 \text{ kJ/mol}$	293 - 323	Experimental
Enthalpy of Fusion (ΔH_{fus})	17.55 kJ/mol	358.8	Experimental

Table 2: Physical Properties

Parameter	Value	Method
Melting Point	87 - 88 °C (360.15 - 361.15 K)	Experimental
Vapor Pressure	5.1 kPa at 20 °C (293.15 K)	Experimental (Unverified)

Table 3: Calculated Thermodynamic Properties (Computational Study)

Parameter	Value	Method
Heat Capacity (C_p)	Value not explicitly stated in snippets	DFT (B3LYP/6-311++G(d,p))
Standard Entropy (S°)	Value not explicitly stated in snippets	DFT (B3LYP/6-311++G(d,p))

Note: The standard enthalpy of formation for **octafluoronaphthalene** is not readily available in the reviewed literature.

Thermal Stability

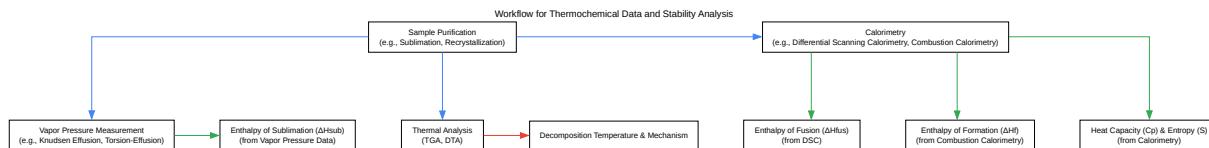
Octafluoronaphthalene exhibits high thermal and chemical stability.[1] While a specific decomposition temperature under standardized conditions (e.g., TGA/DTA) is not reported in the available literature, its formation as a decomposition product of polychlorotrifluoroethylene (PCTFE) at 800°C underscores its robust nature at elevated temperatures.[2] Furthermore, its

application as a "thermal-annealing-free volatile solid" in organic electronics suggests that it can withstand the thermal stresses of device fabrication processes without degradation.

Experimental Protocols

Detailed experimental procedures for the determination of the thermochemical data of **octafluoronaphthalene** are not extensively described in the readily available literature. However, the cited data are based on established calorimetric and vapor pressure measurement techniques.

Enthalpy of Sublimation


The enthalpy of sublimation is commonly determined from the temperature dependence of the vapor pressure, often measured using the Knudsen effusion method or from direct calorimetric measurements. The value of 79.4 ± 2.5 kJ/mol for **octafluoronaphthalene** is based on vapor pressure measurements over the temperature range of 293 to 323 K.

Enthalpy of Fusion

The enthalpy of fusion is typically determined using differential scanning calorimetry (DSC). The reported value of 17.55 kJ/mol at its melting point was obtained through this method. A typical DSC experiment involves heating a small, encapsulated sample of the compound at a constant rate and measuring the heat flow required to maintain the sample and a reference at the same temperature. The area under the melting peak in the resulting thermogram is proportional to the enthalpy of fusion.

Logical Workflow for Thermochemical Analysis

The following diagram illustrates the logical workflow for the experimental determination of key thermochemical data and the subsequent assessment of a compound's thermal stability.

[Click to download full resolution via product page](#)

Caption: Logical workflow for thermochemical analysis.

Conclusion

This technical guide consolidates the currently available thermochemical data for **octafluoronaphthalene**. While experimental values for its enthalpies of sublimation and fusion, as well as its melting point, are established, a notable gap exists in the experimental data for its standard enthalpy of formation, heat capacity, and standard entropy. Computational studies have provided theoretical estimates for some of these properties, offering valuable insights in the absence of experimental data. The high thermal stability of **octafluoronaphthalene** is qualitatively supported by its persistence at high temperatures and its utility in thermally demanding applications. Further experimental investigation is warranted to provide a more complete and robust thermochemical profile for this important fluorinated aromatic compound, which will undoubtedly facilitate its broader application in science and technology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rushim.ru [rushim.ru]
- 2. Naphthalene [webbook.nist.gov]
- To cite this document: BenchChem. [Unveiling the Thermochemical Landscape of Octafluoronaphthalene: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b166452#thermochemical-data-and-stability-of-octafluoronaphthalene>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com